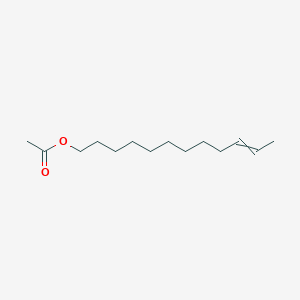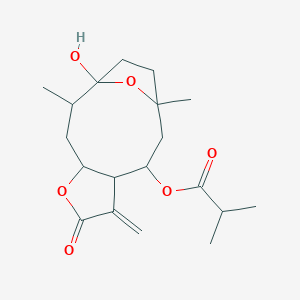
(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arjunic acid, an aglycone, is one of the main bioactive components of Terminalia arjuna stem bark known to have a diverse range of therapeutic applications, including cardio-protection, neuro-protection and hepato-protection. The antioxidant activity, free radical scavenging capacity and antibacterial activity of this triterpenoid compound have been investigated.
(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Terminalia alata, Terminalia macroptera, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
The compound, specifically esculentoside B (a structurally similar compound), exhibits significant anti-inflammatory effects. It has been shown to inhibit nitric oxide (NO) production and suppress the gene and protein expression levels of inducible isoforms of NO synthase and cyclooxygenase-2 in a dose-dependent manner. Additionally, this compound decreases the expression and secretion levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, thereby inhibiting the nuclear translocation of nuclear factor kappa-B (NF-κB) from the cytosolic space. These findings suggest potential applications in treating inflammation-related diseases (Abekura et al., 2019).
Chemical Synthesis and Transformations
The compound is involved in various chemical synthesis and transformation processes. For instance, its derivatives have been used in acid-catalyzed intramolecular C-alkylation reactions, demonstrating applications in the synthesis of functionalized hydrophenanthrene and benzocyclodecenone derivatives (Saha et al., 1985). Additionally, other derivatives of the compound have been synthesized and studied for their reactions with alkyl halides and sodium hydride, revealing diverse chemical behaviors and potential applications in the synthesis of various pharmacologically active molecules (Görlitzer et al., 2000).
Antibacterial Activity
Certain derivatives of this compound have demonstrated antibacterial activity. For example, specific carboxylic acids derived from the compound have shown effectiveness in inhibiting the growth of Escherichia coli and Bacillus megaterium, indicating potential applications in developing new antibiotics or antibacterial agents (Görlitzer et al., 2000).
Allergy-Preventive Effects
Derivatives of linarinic acid, a compound structurally related to the one , have been shown to possess significant allergy-preventive activities. These findings may aid in developing new treatments for allergic diseases such as atopic dermatitis, allergic asthma, and hay fever (Ma et al., 2018).
Propiedades
Número CAS |
31298-06-3 |
|---|---|
Fórmula molecular |
C30H48O5 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
(4aS,6aS,6aS,6bR,10R,11R,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-29(24(34)35)14-12-27(5)18(19(29)15-25)7-8-22-28(27,6)10-9-21-26(3,4)23(33)20(32)16-30(21,22)17-31/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21?,22+,23+,27-,28-,29+,30-/m1/s1 |
Clave InChI |
WDPNZZSUCIZMSX-ZKFZOLPESA-N |
SMILES isomérico |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)CO |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)O)C |
Apariencia |
Powder |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
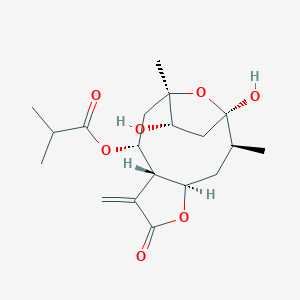


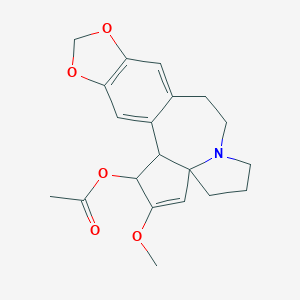
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
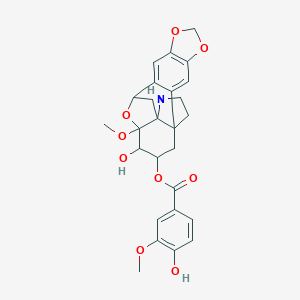
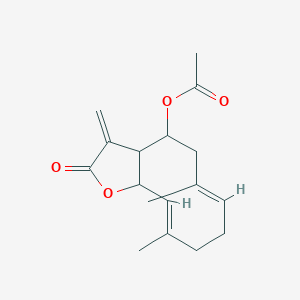
![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)
